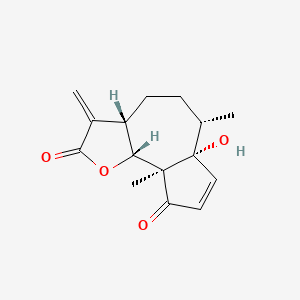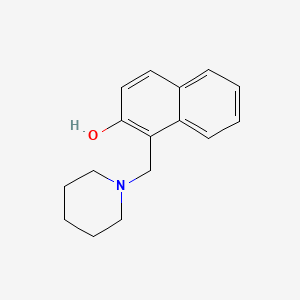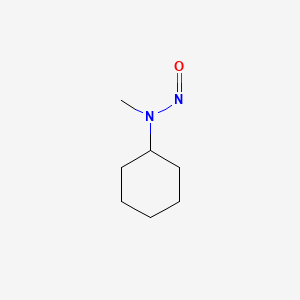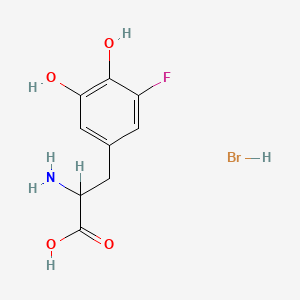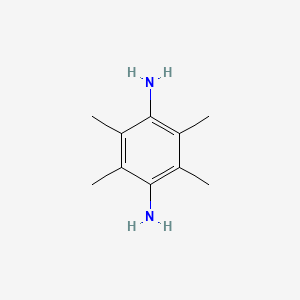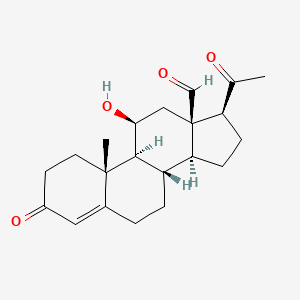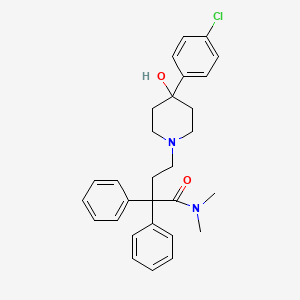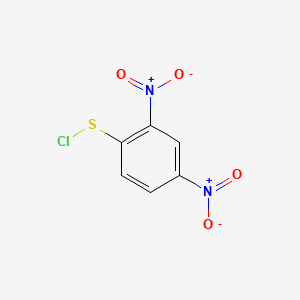
2,4-Dinitrobenzenesulfenyl chloride
Descripción general
Descripción
Synthesis Analysis
2,4-Dinitrobenzenesulfenyl chloride can be prepared by reacting 2,4-dinitrochlorobenzene with benzyl mercaptan, followed by the cracking of the formed 2,4-dinitrophenyl benzyl sulphide with sulfuryl chloride. This method showcases the compound's ability to undergo transformation, leading to the preparation of alkyl-2,4-dinitrobenzenesulfenate esters when reacted with primary alcohols in the presence of pyridine, demonstrating its versatility in synthesis processes (Adelowo et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various spectroscopic techniques. These studies provide insights into the compound's molecular framework and its interaction with different substituents, contributing to a deeper understanding of its chemical behavior and potential applications in organic synthesis (Rublova et al., 2017).
Chemical Reactions and Properties
This compound participates in diverse chemical reactions, including the addition to various alkenes and alkynes, demonstrating its electrophilic nature. The compound's reactivity with cis,cis-1,5-cyclooctadiene forms a normal 1,2 addition product, highlighting its potential in synthetic chemistry (Schmid, 1968). Furthermore, its reaction with organic monosulphides results in the formation of alkyl or aralkyl 2,4-dinitrophenyl disulphides, indicating its utility in synthesizing sulfenylated compounds (Moore & Porter, 1960).
Physical Properties Analysis
The physical properties of this compound, such as its solubility, melting point, and stability, are crucial for its handling and application in chemical reactions. These properties are determined by its molecular structure and the presence of nitro and sulfenyl chloride groups, which influence its reactivity and interaction with solvents and other compounds.
Chemical Properties Analysis
This compound exhibits a range of chemical properties, including its electrophilic nature, which facilitates its addition to alkenes and alkynes. Its reactions with various substrates lead to the formation of a wide array of products, highlighting its versatility as a reagent in organic synthesis. The compound's ability to undergo substitution reactions and participate in the formation of sulfenamides and sulfonates further demonstrates its utility in chemical synthesis (Fukuyama et al., 1997).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions : 2,4-Dinitrobenzenesulfenyl chloride is synthesized from 2,4-dinitrochlorobenzene and benzyl mercaptan. It's used as a reactant in chemical syntheses, demonstrating its utility in creating intermediate and final products in organic chemistry (Kharasch & Langford, 2003).
Fungicidal Activity : This compound, when reacted with primary alcohols, forms alkyl-2,4-dinitrobenzenesulfenate esters. These esters exhibit fungicidal properties against various fungi, highlighting its potential use in agriculture and antifungal research (Adelowo, Ojo, & Olu-arotiowa, 2010).
Organic Reactions with Alkenes : In studies involving the reaction of this compound with alkenes like cis,cis-1,5-cyclooctadiene and phenyl substituted cis- and trans-1-phenylpropenes, insights are provided into the reaction mechanisms and product formations in organic chemistry. This showcases its application in understanding complex organic reaction pathways (Schmid, 1968; Schmid & Nowlan, 1976).
Electrophilic Additions : Research into the electrophilic addition of this compound to various olefins, including 1-arylpropenes, offers valuable insights into reaction kinetics and stereochemistry, which are crucial in synthetic chemistry (Izawa, Okuyama, & Fueno, 1974).
Preparation of Secondary Amines and Diamines : 2,4-Dinitrobenzenesulfonamides, prepared from 2,4-dinitrobenzenesulfonyl chloride, are used in the synthesis of N,N-disubstituted sulfonamides. This demonstrates its application in the preparation of a variety of amines and diamines, important in pharmaceutical and chemical research (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).
Mecanismo De Acción
- The primary targets of 2,4-dinitrobenzenesulfenyl chloride are glycosylamines. It causes the sulfonation of glycosylamines, leading to the formation of N-glycosyl-2,4-dinitrobenzenesulfonamides .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
(2,4-dinitrophenyl) thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXDNWQSQHFKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060181 | |
| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
528-76-7 | |
| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrobenzenesulphenyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROBENZENESULFENYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XLF60A5YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,4-dinitrobenzenesulfenyl chloride in organic chemistry?
A1: this compound is primarily recognized as a potent electrophilic reagent. It finds widespread application in electrophilic addition reactions with various substrates. []
Q2: What makes this compound particularly useful for studying electrophilic addition reactions?
A2: this compound serves as an excellent tool for investigating electrophilic addition reactions due to its unique ability to provide insights into reaction mechanisms. This is primarily achieved through kinetic isotope effect studies using carbon-14 labeling. [, , ]
Q3: Can you elaborate on the significance of carbon-14 kinetic isotope effects in understanding reaction mechanisms involving this compound?
A3: Researchers have utilized carbon-14 kinetic isotope effects to delve into the intricacies of electrophilic addition reactions involving this compound and substituted styrenes. These studies provide compelling evidence for a shifting mechanism throughout the reaction. Specifically, the activated complexes in the rate-determining steps exhibit characteristics of open carbenium ions when electron-donating groups are present on the styrene. Conversely, when electron-withdrawing groups are present, the activated complexes display a more cyclic thiiranium ion character. []
Q4: How does this compound react with simple alkenes?
A4: this compound typically undergoes 1,2-addition reactions with symmetrical alkenes. This reaction proceeds without any ring closure, suggesting that a fully formed open carbonium ion is not involved in the mechanism. []
Q5: Does the stereochemistry of the alkene influence the reaction with this compound?
A5: Yes, the stereochemistry of the alkene plays a crucial role in the reaction outcome. For instance, when this compound reacts with cis-1-phenylpropene, it produces both threo-anti-Markownikoff and threo-Markownikoff adducts. Conversely, its reaction with trans-1-phenylpropene yields only the erythro-Markownikoff adduct. These observations suggest a mechanism involving bridged transition states, influencing both the reaction rate and product formation. Interestingly, the addition to the trans isomer proceeds at a faster rate compared to the cis isomer. []
Q6: Are there instances where this compound reactions deviate from the typical 1,2-addition pathway with alkenes?
A7: Yes, in the presence of lithium perchlorate, this compound's reaction with norbornene takes an unusual turn. It undergoes a Wagner-Meerwein rearrangement, highlighting the ability of lithium perchlorate to enhance the electrophilicity of otherwise weak electrophiles. [, ]
Q7: Can this compound be used to determine the distribution of double bonds in polymers?
A8: Yes, this compound has proven valuable in polymer chemistry. Specifically, it is used to determine the distribution of olefinic bonds in elastomers. This analytical technique involves reacting the polymer with this compound and then analyzing the derivatized polymer using dual detector Gel Permeation Chromatography (GPC). []
Q8: How is this compound utilized in the synthesis of alkyl 2,4-dinitrobenzenesulfenate esters?
A9: this compound serves as a key precursor in the synthesis of alkyl 2,4-dinitrobenzenesulfenate esters. These esters are generated through the reaction of this compound with a series of primary alcohols in the presence of pyridine. []
Q9: What are the applications of alkyl 2,4-dinitrobenzenesulfenate esters?
A10: Alkyl 2,4-dinitrobenzenesulfenate esters exhibit notable fungicidal activity. Studies have demonstrated their effectiveness against various fungal strains, including Aspergillus flavus, Rhizopus stolonifer, and Fusarium oxysporum. Interestingly, the length of the alkyl chain in these esters influences their fungicidal potency, with longer chains generally leading to reduced activity. Conversely, the introduction of a hydroxyl group in the alkyl chain, as seen in ethyl 2,4-dinitrobenzenesulfenate, significantly enhances the fungicidal activity. []
Q10: Apart from its reactions with alkenes, are there other noteworthy reactions of this compound?
A10: this compound demonstrates reactivity with a variety of other functional groups. Some notable reactions include:
- Reaction with Alkynes: Forms various products depending on the alkyne substitution pattern. [, , ]
- Reaction with Tertiary Amines: Leads to the formation of sulfenamides. []
- Reaction with Hydroxysteroids: Generates 2,4-dinitrophenyl ethers, facilitating the characterization of hydroxysteroids. []
- Reaction with Alcohols: Yields 2,4-dinitrophenyl ethers, highlighting its versatility as a derivatizing agent. []
- Reaction with Ketones: Product distribution is highly dependent on the specific ketone structure. []
Q11: How is this compound typically prepared?
A11: The synthesis of this compound usually involves a two-step process:
- Formation of 2,4-dinitrophenyl benzyl sulfide: This compound is synthesized by reacting 2,4-dinitrochlorobenzene with benzyl mercaptan. []
- Cleavage of 2,4-dinitrophenyl benzyl sulfide: Treatment of the sulfide with sulfuryl chloride results in the formation of this compound. []
Q12: Does the use of this compound pose any safety concerns?
A13: Yes, caution is advised when handling this compound. It is corrosive and a known lachrymator. Proper personal protective equipment should always be used when working with this reagent. Additionally, there are documented cases of explosions during the preparation and handling of this compound, underscoring the need for extreme care. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






